

In Vitro Antiviral Activity of Olgotrelvir: A Technical Overview

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Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

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This technical guide provides an in-depth analysis of the in vitro antiviral activity of **Olgotrelvir** (formerly STI-1558), a promising orally bioavailable prodrug for the treatment of COVID-19.

Olgotrelvir is rapidly converted to its active form, AC1115, in plasma. AC1115 exhibits a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and the host cell's Cathepsin L (CTSL), crucial for viral replication and entry, respectively.^[1] This document summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Enzymatic Inhibition

The antiviral efficacy of **Olgotrelvir**'s active metabolite, AC1115, has been demonstrated across various SARS-CoV-2 variants of concern (VOCs). The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Antiviral Activity of **Olgotrelvir** (AC1115) against SARS-CoV-2 Variants

Cell Line	Virus Variant	EC50 (μM)	Reference
Vero E6	WA-1	0.28 - 4.26	[2]
Vero E6	Alpha	0.28 - 4.26	[2]
Vero E6	Beta	0.28 - 4.26	[2]
Vero E6	Delta	0.28 - 4.26	[2]
Vero E6	Gamma	0.28 - 4.26	[2]
Vero E6	Lambda	0.28 - 4.26	[2]

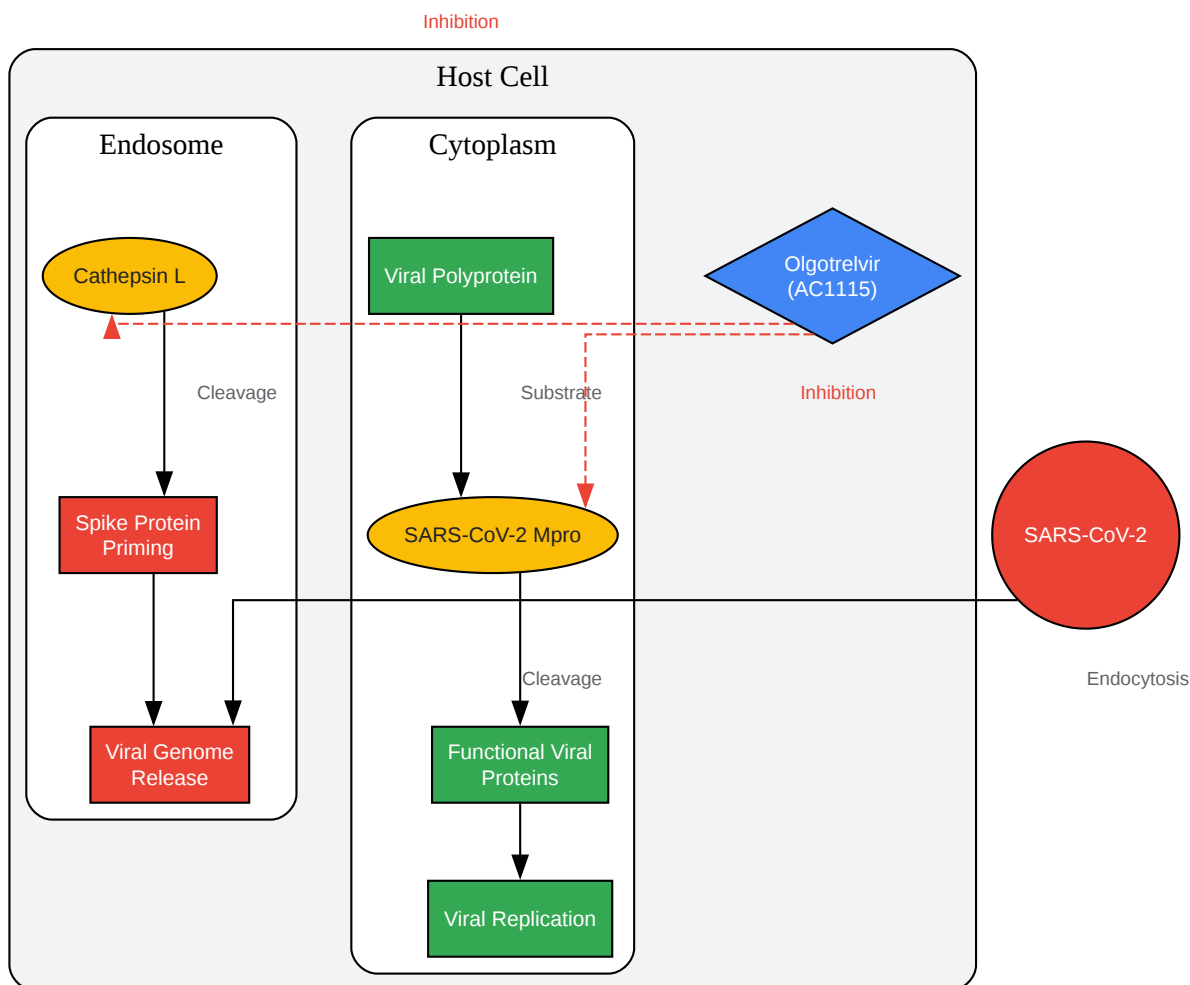
Table 2: Enzymatic Inhibition by **Olgotrelvir** (AC1115)

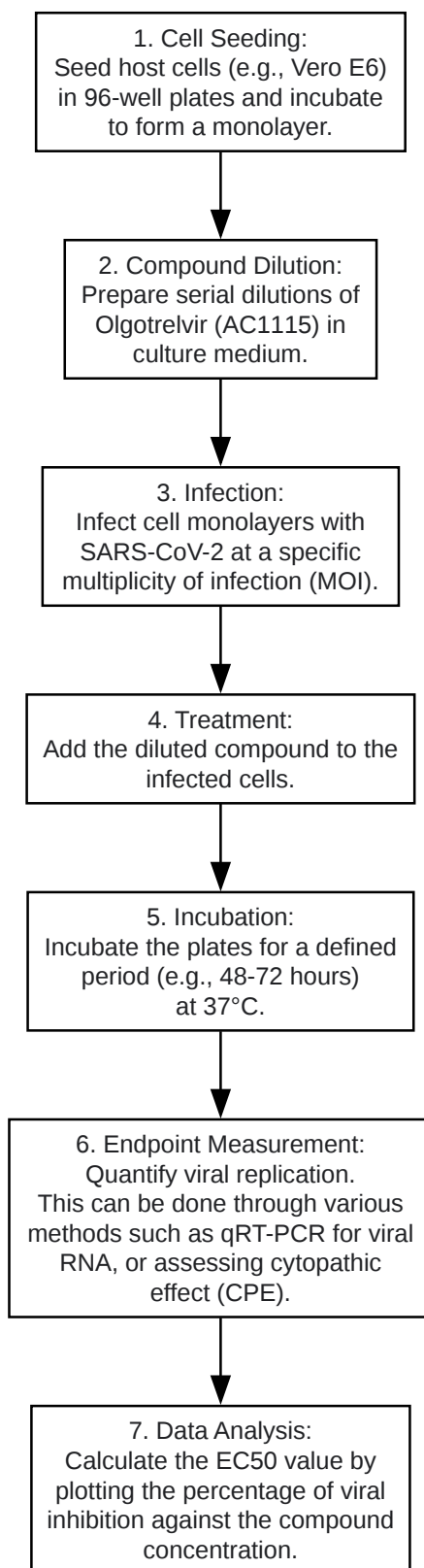
Target Enzyme	IC50	Reference
SARS-CoV-2 Mpro (WA-1)	2.7 nM	
SARS-CoV-2 Mpro (Omicron)	14.3 nM	
Human Cathepsin L (CTSL)	27.4 pM	

Note on Cytotoxicity and Selectivity Index: While a favorable safety profile for **Olgotrelvir** has been reported, specific 50% cytotoxic concentration (CC50) values from in vitro studies are not readily available in the reviewed literature. The CC50 is essential for calculating the Selectivity Index ($SI = CC50 / EC50$), a critical parameter for assessing the therapeutic window of an antiviral agent. Further studies reporting CC50 values are needed for a comprehensive evaluation of **Olgotrelvir**'s in vitro therapeutic potential.

Mechanism of Action

Olgotrelvir exerts its antiviral effect through a dual-targeting mechanism, inhibiting both a key viral enzyme and a host protease involved in viral entry.





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References

- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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